![molecular formula C9H14ClN3O2 B2682685 1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride CAS No. 2375269-13-7](/img/structure/B2682685.png)
1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthetic Chemistry Applications
1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride has been utilized in synthetic chemistry for the development of novel compounds with potential biological activities. For instance, it has been involved in the regioselective amination of condensed pyrimidines, leading to derivatives with varied biological functions. The chemical serves as a precursor in the synthesis of complex molecules, demonstrating its versatility in organic synthesis and drug discovery processes (Gulevskaya et al., 1994).
Antibacterial and Antimicrobial Activities
Research has shown that derivatives of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride exhibit significant antibacterial and antimicrobial activities. The synthesis of such derivatives under microwave irradiation has led to compounds that were effectively screened for their antibacterial properties, highlighting the potential of these molecules in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Research
Compounds derived from 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride have shown significant anticancer activities against various human tumor cell lines. Structure-activity relationship (SAR) studies suggest that modifications on the piperidine/pyrrolidine end of the C-6 chain, alongside specific group additions at other positions of the pyrimidine ring, can enhance the anti-cancer activities of these molecules, offering insights into the design of new anticancer drugs (Singh & Paul, 2006).
Corrosion Inhibition
In the field of materials science, derivatives of 1-Piperidin-4-ylpyrimidine-2,4-dione hydrochloride have been explored as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption and inhibition mechanisms, providing valuable information for the development of more effective corrosion inhibitors (Kaya et al., 2016).
Luminescent Properties and Photo-induced Electron Transfer
Studies on the luminescent properties and photo-induced electron transfer (PET) processes of naphthalimide derivatives with piperazine substituents have revealed potential applications in the design of fluorescent probes and materials for optical devices. These investigations contribute to the understanding of PET mechanisms, which are critical for the development of photofunctional materials (Gan et al., 2003).
Future Directions
properties
IUPAC Name |
1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8-3-6-12(9(14)11-8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,11,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIOPJOPDZCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=O)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-4-ylpyrimidine-2,4-dione;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.